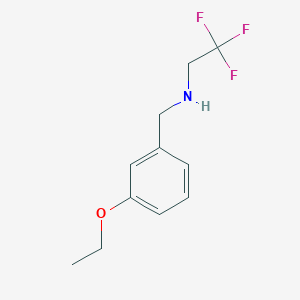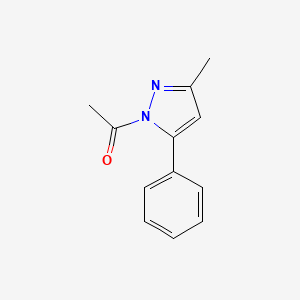
1-Acetyl-3-methyl-5-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-methyl-5-phenyl-1H-pyrazole can be synthesized through the cyclization of phenylhydrazine with ethyl acetoacetate. The reaction typically involves refluxing the reactants in a suitable solvent such as toluene or dichloromethane . The process includes cyclization, chloride acetylation, substitution, and deacetalization steps .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. For instance, the use of nano-ZnO as a catalyst has been reported to improve the regioselectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring and the pyrazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-Acetyl-3-methyl-5-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-3-methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it has been studied as an inhibitor of dipeptidyl peptidase-4, an enzyme involved in glucose metabolism . The binding of the compound to the enzyme’s active site inhibits its activity, leading to therapeutic effects.
Comparison with Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Shares a similar pyrazole core but differs in functional groups.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with hydroxyl substitution.
Uniqueness: 1-Acetyl-3-methyl-5-phenyl-1H-pyrazole stands out due to its acetyl group, which imparts unique chemical properties and reactivity. This functional group enhances its potential for various chemical transformations and biological interactions .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(3-methyl-5-phenylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C12H12N2O/c1-9-8-12(14(13-9)10(2)15)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
YMGYDFXWAWWFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![phenyl 5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate](/img/structure/B14917243.png)
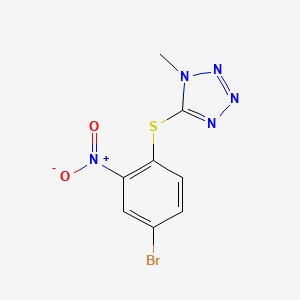
![3-(3-((4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl)ureido)propanoic acid](/img/structure/B14917262.png)

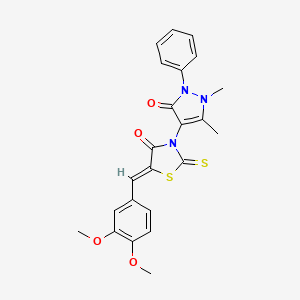
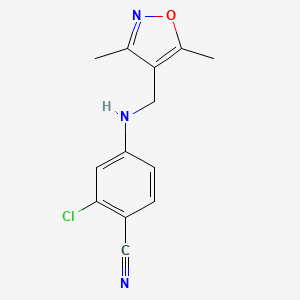
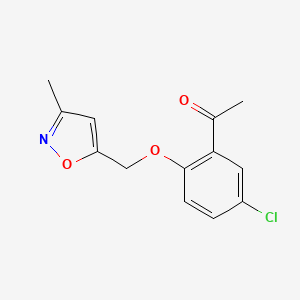

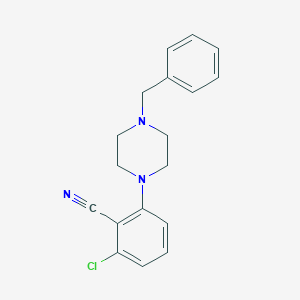
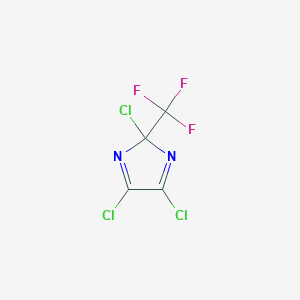

![3-hydroxy-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B14917308.png)
![Ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14917317.png)
